(S)-Methyl 3-Hydroxypentanoate

Übersicht

Beschreibung

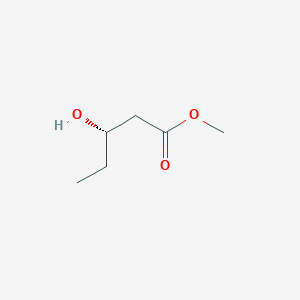

(S)-Methyl 3-Hydroxypentanoate is an organic compound with the molecular formula C6H12O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is a methyl ester derivative of 3-hydroxypentanoic acid and is commonly used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (S)-Methyl 3-Hydroxypentanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-hydroxypentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic esterification using lipases is a preferred method due to its mild reaction conditions and high specificity. This method not only ensures the production of the desired enantiomer but also minimizes the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-Methyl 3-Hydroxypentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-oxopentanoic acid or 3-oxopentanoate.

Reduction: Formation of 3-hydroxypentanol.

Substitution: Formation of various substituted pentanoates depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

(S)-Methyl 3-Hydroxypentanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving metabolic pathways and enzyme specificity.

Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.

Industry: It is used in the production of flavors, fragrances, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-Methyl 3-Hydroxypentanoate largely depends on its role in specific reactions or processes. In enzymatic reactions, it acts as a substrate that undergoes transformation through the catalytic action of enzymes. The molecular targets and pathways involved vary depending on the specific application, but typically involve interactions with active sites of enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

®-Methyl 3-Hydroxypentanoate: The enantiomer of (S)-Methyl 3-Hydroxypentanoate, differing in the spatial arrangement of atoms.

Methyl 3-Hydroxybutanoate: A similar ester with a shorter carbon chain.

Methyl 3-Hydroxyhexanoate: A similar ester with a longer carbon chain.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This enantiomeric purity is crucial in applications where stereochemistry plays a significant role, such as in pharmaceuticals and enzyme-catalyzed reactions.

Biologische Aktivität

(S)-Methyl 3-Hydroxypentanoate, a chiral compound with the molecular formula C6H12O3, has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article synthesizes current research findings, case studies, and detailed analyses of its biological activity.

- Molecular Formula : C6H12O3

- Molecular Weight : 132.16 g/mol

- Structure : Contains a hydroxyl group, making it an alcohol derivative.

- Stereochemistry : The compound exists as an enantiomer, with the (S) configuration being biologically relevant.

Biological Activity Overview

This compound exhibits several biological activities that can be categorized into antioxidant properties, potential therapeutic applications, and its role as a precursor in biopolymer synthesis.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. For instance, experiments conducted on various cell lines demonstrated that this compound can reduce oxidative stress markers significantly:

- Cell Viability : In A549 cells, treatment with this compound increased cell viability under oxidative stress conditions compared to untreated controls.

- Reactive Oxygen Species (ROS) Levels : The compound effectively reduced intracellular ROS levels, indicating its potential as a protective agent against oxidative damage.

Therapeutic Applications

- Potential in Cancer Therapy : Research indicates that this compound may enhance the efficacy of certain chemotherapeutic agents by modulating oxidative stress pathways in cancer cells.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial for neurodegenerative diseases.

Case Study 1: Antioxidant Efficacy in Lung Cells

A study focused on the effects of this compound on A549 lung cancer cells revealed significant findings:

- Experimental Design : Cells were treated with varying concentrations of the compound alongside H2O2 to induce oxidative stress.

- Results :

- Increased glutathione levels were observed in treated cells.

- A marked decrease in lipid peroxidation was noted, suggesting reduced cellular damage.

| Treatment Condition | Cell Viability (%) | ROS Levels (Relative) | Glutathione Levels (µmol/g protein) |

|---|---|---|---|

| Control | 100 | 1.0 | 5.0 |

| (S)-Methyl 3-Hydroxy-Pentanoate + H2O2 | 85 | 0.5 | 7.2 |

Case Study 2: Synthesis of Biopolymers

In biopolymer research, this compound has been utilized as a precursor for synthesizing poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), which is known for its biodegradability and mechanical properties.

- Research Findings :

- Engineered strains of Rhodospirillum rubrum were shown to convert this compound into PHBV with enhanced flexibility and reduced brittleness.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Scavenging Free Radicals : The hydroxyl group in its structure allows it to act as a free radical scavenger.

- Modulation of Cellular Signaling Pathways : It may influence pathways related to inflammation and apoptosis, contributing to its therapeutic potential.

Eigenschaften

IUPAC Name |

methyl (3S)-3-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFXKKFVUDJSPJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437811 | |

| Record name | Methyl (S)-3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42558-50-9 | |

| Record name | Methyl (S)-3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (S)-Methyl 3-Hydroxypentanoate in the synthesis of (S)-quadrilure?

A1: this compound serves as the chiral starting material for the synthesis of (S)-quadrilure []. The stereochemistry of this starting material dictates the final stereochemistry of the product, which is crucial because the biological activity of pheromones like quadrilure is often highly dependent on the specific enantiomer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.